

# Physical and chemical characteristics of 98% pure ferric citrate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

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## An In-depth Technical Guide to the Physical and Chemical Characteristics of 98% Pure Ferric Citrate

### Introduction

Ferric citrate, a coordination complex of iron(III) and citric acid, stands as a compound of significant interest in the pharmaceutical and research sectors. Primarily recognized for its dual functionality as a phosphate-binding agent in patients with chronic kidney disease and as a bioavailable source of iron for treating iron deficiency anemia, its efficacy and safety are intrinsically linked to its physicochemical properties.[1][2] The designation "98% pure" for a substance like ferric citrate, which often exists as a complex of indefinite stoichiometry, necessitates a deep and multifaceted analytical approach to ensure quality and consistency.[3]

This guide provides a comprehensive technical overview of the core physical and chemical characteristics of 98% pure ferric citrate. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple recitation of data points to explain the causality behind its properties and the rationale for specific analytical methodologies. We will explore its chemical identity, physical attributes, stability, and the critical protocols required for its thorough characterization, ensuring a foundation of scientific integrity and practical application.

## Chemical Identity and Structure

Ferric citrate is not a simple salt but a complex where the trivalent iron ion is chelated by the citrate ligand.[1][4] The exact molecular structure can vary depending on the synthesis conditions, pH, and the ratio of iron to citrate, often resulting in a mixture of monomeric and polymeric species.[5]

Key Identifiers:

Identifier	Value	Source(s)
Chemical Name	Iron(III) citrate; 2-hydroxy-1,2,3-propanetricarboxylic acid iron(III) salt	[2][6]
CAS Number	2338-05-8 (hydrated); 3522-50-7 (anhydrous/hydrate)	[7][8]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> FeO <sub>7</sub> (anhydrous basis)	[6]
Molecular Weight	244.94 g/mol (anhydrous basis)	[6][8]

The structure is a coordination complex where the carboxyl and hydroxyl groups of the citrate molecule act as ligands, donating electron pairs to the central Fe<sup>3+</sup> ion.[4] This chelation is fundamental to its stability and solubility characteristics.

Caption: Conceptual diagram of Fe(III) chelation by a citrate ligand.

## Physical Properties

The physical characteristics of ferric citrate powder are critical for handling, formulation, and storage. Its appearance can be an initial indicator of quality and consistency.

Property	Description	Source(s)
Appearance	Orange, reddish-brown, or greenish-brown fine powder or granules. The color can vary between batches.	<a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Odor	Odorless, may have a slight iron-like smell.	<a href="#">[10]</a> <a href="#">[12]</a>
Solubility	Slowly but completely soluble in cold water; readily soluble in hot water. Practically insoluble in ethanol and most organic solvents.	<a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>
Hygroscopicity	Hygroscopic; tends to absorb moisture from the air, which can lead to caking.	<a href="#">[4]</a> <a href="#">[10]</a>
Melting Point	Does not have a sharp melting point; decomposes upon heating. Decomposition reported between 169-239°C and at 342.8°C.	<a href="#">[10]</a>
Density	Relative density reported as 1.906 g/cm <sup>3</sup> .	<a href="#">[10]</a>

Expertise & Experience: The variable solubility in cold versus hot water is a key consideration during drug formulation. Dissolution in hot water is significantly faster, but this must be balanced against the potential for thermal degradation or changes in the complex speciation. [\[12\]](#)[\[14\]](#) Its insolubility in organic solvents like ethanol is exploited during synthesis for precipitation and purification.[\[16\]](#)[\[17\]](#)

## Chemical Properties and Stability

Understanding the chemical behavior of ferric citrate is paramount for ensuring its stability throughout its shelf life and for predicting its interactions in biological systems.

**Stability and Storage:** Ferric citrate is stable under recommended storage conditions: in tightly closed, light-resistant containers at room temperature (15–25°C), protected from moisture.[9][10][18]

- **Light Sensitivity:** Exposure to light, particularly blue light, can induce a photoreduction reaction, converting Fe(III) to Fe(II) and oxidizing the citrate ligand.[12][13][15] This is a critical degradation pathway that can impact the product's efficacy and safety profile. Therefore, storage in opaque or amber containers is mandatory.
- **Thermal Decomposition:** At elevated temperatures (e.g., 460°C), ferric citrate thermally decomposes to form iron(III) oxide ( $\alpha$ -Fe<sub>2</sub>O<sub>3</sub>).[13]

**Incompatibilities:** The compound should not be stored with strong oxidizing agents, strong acids, or strong bases, as these can cause decomposition or other undesirable reactions.[10][12][18]

**Reactivity in Solution:** The speciation of ferric citrate in an aqueous solution is highly dependent on both pH and the molar ratio of iron to citrate.[5] At different pH values, various monomeric and polymeric complexes can form, which influences the compound's solubility and bioavailability.[5][19] This complex behavior is why ferric citrate is often described as having an "indefinite composition." [3]

## Purity Profile and Impurities

For a 98% pure grade, the remaining 2% can consist of water, starting materials, synthesis by-products, and trace impurities. Controlling these is essential for pharmaceutical applications.

Typical Impurity Limits:

Impurity	Typical Limit (Max)	Source(s)
Ferrous Iron ( $\text{Fe}^{2+}$ )	3.0%	<a href="#">[20]</a>
Chloride (Cl)	0.05%	<a href="#">[11]</a> <a href="#">[14]</a>
Sulfate ( $\text{SO}_4^{2-}$ )	0.3% (as per Ferric Ammonium Citrate monograph)	<a href="#">[21]</a>
Lead (Pb)	0.005% (50 ppm)	<a href="#">[11]</a>
Arsenic (As)	0.0005% (5 ppm)	<a href="#">[11]</a> <a href="#">[14]</a>
Copper (Cu)	0.005% (50 ppm)	<a href="#">[11]</a>
Cadmium (Cd)	0.005% (50 ppm)	<a href="#">[11]</a>

Trustworthiness: The presence of ferrous iron ( $\text{Fe}^{2+}$ ) is a key indicator of degradation, often resulting from photoreduction. A stringent limit on  $\text{Fe}^{2+}$  content ensures the stability and integrity of the active pharmaceutical ingredient (API).[\[20\]](#) Heavy metal limits are critical for patient safety and are typically defined by pharmacopeial standards.

## Analytical Characterization Protocols

A robust set of analytical methods is required to confirm the identity, purity, and quality of 98% pure ferric citrate. The following protocols are foundational for its characterization.

### Assay of Iron ( $\text{Fe}^{3+}$ ) Content by Iodometric Titration

Principle: This method, adapted from the USP monograph for similar iron compounds, relies on the oxidation of iodide ( $\text{I}^-$ ) to iodine ( $\text{I}_2$ ) by ferric ions ( $\text{Fe}^{3+}$ ) in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate solution.

Protocol:

- **Sample Preparation:** Accurately weigh approximately 1.0 g of ferric citrate and transfer it to a 250-mL conical flask.
- **Dissolution:** Dissolve the sample in 25 mL of deionized water and 5 mL of concentrated hydrochloric acid.

- Reaction: Add 4 g of potassium iodide to the flask, stopper it, and allow the reaction to proceed for 15 minutes in the dark. The  $\text{Fe}^{3+}$  will oxidize the iodide to iodine:  $2\text{Fe}^{3+} + 2\text{I}^- \rightarrow 2\text{Fe}^{2+} + \text{I}_2$ .
- Titration: Add 100 mL of deionized water and titrate the liberated iodine with 0.1 N standardized sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution.
- Endpoint Detection: As the yellow-brown color of the iodine fades to a pale yellow, add 2 mL of starch indicator solution. The solution will turn a deep blue-black. Continue the titration dropwise until the blue color disappears.
- Calculation: Perform a blank determination. Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron (Fe).[\[21\]](#)[\[22\]](#)

Caption: Workflow for the iodometric titration of iron content.

## Characterization of Citrate and Related Substances by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify citrate and any organic impurities. A reverse-phase C18 column is often effective. Since ferric citrate itself can interfere with the analysis, a complexing agent like EDTA may be added to chelate the iron, allowing for a clear analysis of the citrate peak.[\[23\]](#)

Protocol:

- Chromatographic System:
  - Column: Ultimate AQ-C18 (or equivalent), 5  $\mu\text{m}$ , 4.6 x 250 mm.[\[24\]](#)
  - Mobile Phase: 45 mmol/L ammonium dihydrogen phosphate solution (isocratic elution).  
[\[24\]](#)
  - Flow Rate: 1.0 mL/min.[\[24\]](#)
  - Column Temperature: 30°C.[\[24\]](#)

- Detector: UV at 210 nm.[24]
- Injection Volume: 20-30  $\mu$ L.[24]
- Standard Preparation: Prepare a standard solution of known concentration using USP Reference Standard Citric Acid.
- Sample Preparation: Accurately weigh a sample of ferric citrate and dissolve it in the mobile phase. To avoid interference from iron, consider adding a chelating agent like EDTA and heating to ensure full complexation.[23]
- Analysis: Inject the standard and sample solutions into the chromatograph.
- Calculation: Calculate the citrate content and the percentage of any related organic impurities by comparing peak areas to the standard (for known impurities) or by area normalization (for unknown impurities).[24]

## Thermal Analysis by TGA/DSC

Principle: Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions. Together, they provide information on water content, thermal stability, and decomposition.

### TGA Protocol:

- Place 5-10 mg of ferric citrate powder in a TGA pan.
- Heat the sample under a nitrogen atmosphere from ambient temperature to 600°C at a rate of 10°C/min.
- Monitor the mass loss. The initial weight loss below ~150°C corresponds to the loss of water of hydration. Subsequent sharp drops in weight indicate thermal decomposition.

### DSC Protocol:

- Seal 2-5 mg of ferric citrate powder in an aluminum DSC pan.

- Heat the sample under a nitrogen atmosphere, typically from ambient to 400°C at 10°C/min.
- Monitor for endothermic or exothermic peaks, which correspond to events like melting or decomposition. The broad endotherm at lower temperatures relates to dehydration, while sharp exotherms at higher temperatures indicate decomposition.

Expertise & Experience: TGA is particularly crucial for ferric citrate as it often exists as a hydrate ( $\text{C}_6\text{H}_5\text{FeO}_7 \cdot n\text{H}_2\text{O}$ ).<sup>[2][7]</sup> The water content can be variable and must be accurately determined as it affects the calculation of the assay on an anhydrous basis.

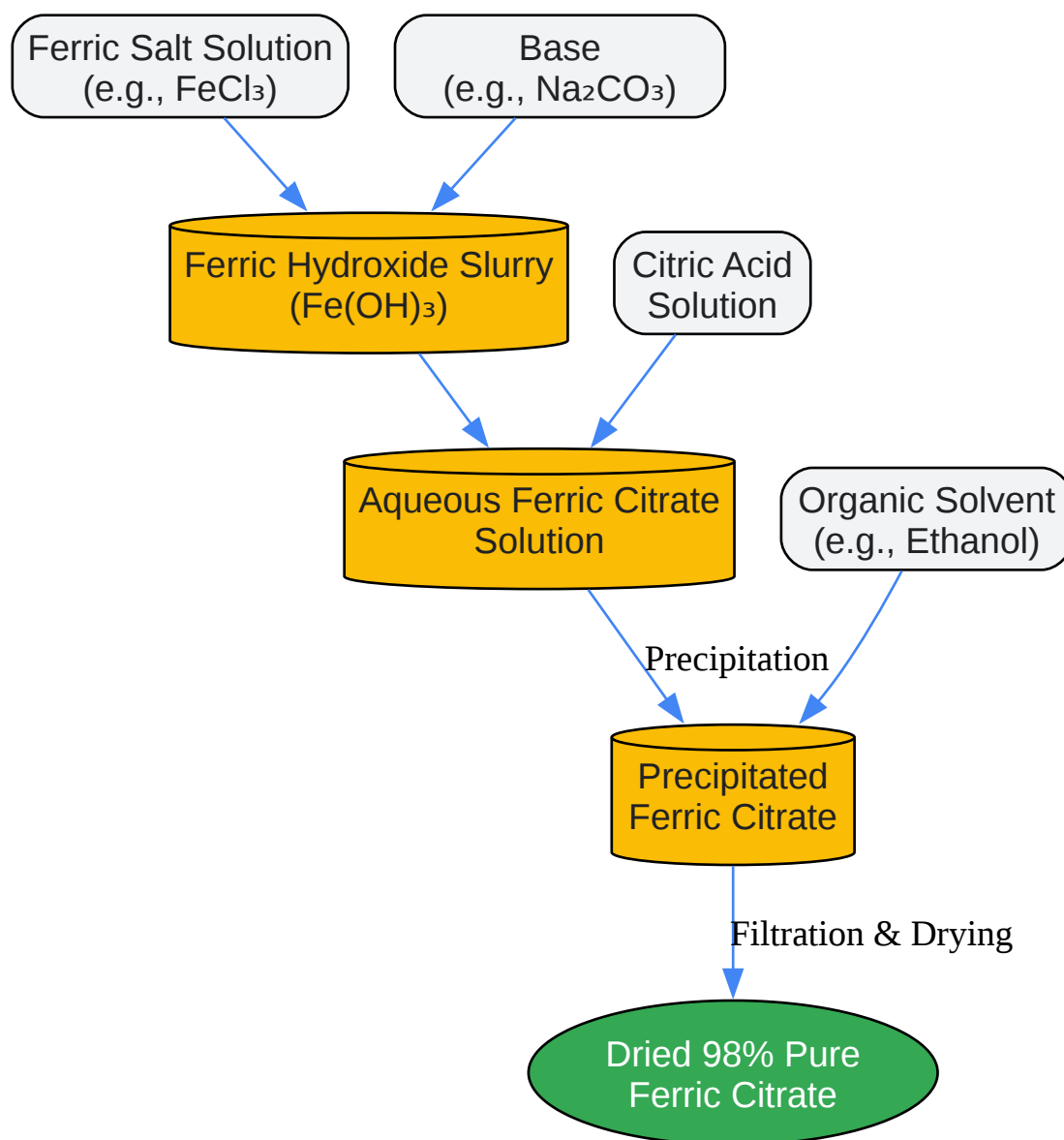
## Overview of Synthesis and Purification

A foundational understanding of the synthesis process provides valuable context for potential impurities and the final product's characteristics. A common method involves two main steps:

- **Formation of Ferric Hydroxide:** An aqueous solution of a ferric salt (e.g., ferric chloride) is reacted with a base (e.g., an alkali metal carbonate or hydroxide) to precipitate a colloidal suspension of ferric hydroxide ( $\text{Fe}(\text{OH})_3$ ).<sup>[17][25]</sup>
- **Reaction with Citric Acid:** The ferric hydroxide slurry is then reacted with an aqueous solution of citric acid, often with heating, to form the ferric citrate complex in solution.<sup>[17][25]</sup>

**Purification:** The most common method for isolating and purifying ferric citrate leverages its solubility properties. The product is precipitated from the aqueous reaction mixture by adding a water-miscible organic solvent in which ferric citrate is insoluble, such as ethanol or acetone.<sup>[17][25][26]</sup> The resulting solid is then filtered and dried under vacuum.





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Caption: Simplified workflow for the synthesis and purification of ferric citrate.

## Conclusion

98% pure ferric citrate is a chemically intricate substance whose physical and chemical properties are deeply interconnected. Its identity is defined not just by its elemental composition but by the complex coordination between iron and citrate, which dictates its solubility, stability, and reactivity. Its hygroscopic and light-sensitive nature demands stringent control over storage and handling conditions. For professionals in drug development and research, a comprehensive analytical characterization—encompassing titrimetric assays for

iron content, chromatographic methods for citrate and impurities, and thermal analysis for hydration and stability—is not merely a quality control measure but a fundamental necessity. The protocols and data presented in this guide provide a robust framework for ensuring the quality, safety, and efficacy of this important pharmaceutical compound.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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